

comparative docking studies fluorinated benzofuroxan derivatives

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Compound Focus: 5-Fluorobenzofuroxan

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Quantitative Biological Activity Data

The table below summarizes the experimental biological activities of key fluorinated compounds from the search results.

Compound Class / Specific Compound	Biological Activity (Type & Values)	Cellular / Enzymatic Targets	Key Structural Features
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| **Fluorinated Benzofuran & Dihydrobenzofuran** [1] | Anti-inflammatory (IC₅₀): IL-6: 1.23 - 9.04 μ M CCL2: 1.52 - 19.27 μ M NO: 2.42 - 5.23 μ M PGE2: 1.12 - 20.52 μ M

Anticancer: ~70% proliferation inhibition in HCT116 cells [1] | Macrophages; HCT116 colorectal adenocarcinoma cells; COX-2; NOS2; Bcl-2; PARP-1 [1] | Difluorine, bromine, hydroxyl, and/or carboxyl groups [1] | **Fluoroquinolone-Safirinium Hybrids** [2] | Antibacterial (MIC): *S. aureus*: 1 – 64 μ g/mL *E. coli*: 2 – 128 μ g/mL [2] | DNA gyrase; Topoisomerase IV; Bacterial membrane (via QAC) [2] | Permanent positive charge (triazolinium); C-7 piperazine modification [2] | **Benzofuran–Oxadiazole Hybrid (5d)** [3] | Anticancer (Cytotoxicity): IC₅₀: 6.3 \pm 0.7 μ M in A549 lung cancer cells Cell viability: 27.49 \pm 1.90% [3] | A549 lung cancer cell line [3] | Benzofuran-oxadiazole core; specific S-alkyl acetanilide substitution [3] |

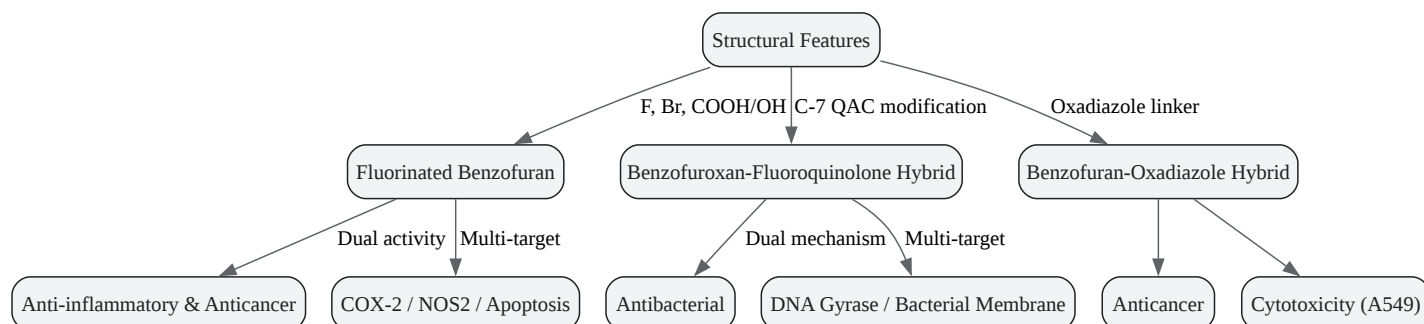
Detailed Experimental Protocols

For reliable results, it's crucial to follow established experimental procedures. Here are the detailed methodologies for key assays referenced in the data.

- **Anti-inflammatory Assay (IL-6, PGE2, NO, CCL2 Measurement) [1]:**
 - **Cell Culture & Treatment:** Use murine or human macrophage cell lines (e.g., RAW 264.7 or THP-1-derived macrophages). Stimulate inflammation with Lipopolysaccharide (LPS), typically at 100 ng/mL - 1 µg/mL for 24 hours.
 - **Compound Administration:** Co-treat cells with the test compounds across a concentration range (e.g., 1-50 µM) alongside LPS stimulation.
 - **Sample Collection:** After incubation, collect cell culture supernatants by centrifugation.
 - **Analysis:** Quantify inflammatory mediators using commercial ELISA kits for IL-6 and PGE2, Griess reagent for Nitric Oxide (NO), and appropriate ELISAs or similar assays for CCL2.
- **Anticancer Cytotoxicity Assay (MTT Assay) [3]:**
 - **Seeding:** Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5×10^3 - 1×10^4 cells/well and allow to adhere for 24 hours.
 - **Treatment:** Expose cells to a serial dilution of the test compounds for 48-72 hours.
 - **MTT Incubation:** Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
 - **Solubilization:** Carefully remove the medium and dissolve the formed formazan crystals with DMSO or a specified solvent.
 - **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability and the IC₅₀ value using appropriate software.
- **Antibacterial Activity Assay (Microdilution Method) [4] [2]:**
 - **Inoculum Preparation:** Adjust the turbidity of a bacterial suspension (e.g., *S. aureus*, *E. coli*) to a 0.5 McFarland standard, then further dilute in broth.
 - **Plate Preparation:** Dispense serial two-fold dilutions of the test compound in a 96-well microtiter plate using Mueller-Hinton Broth.
 - **Inoculation:** Add the standardized bacterial inoculum to each well.
 - **Incubation:** Incubate the plate at 37°C for 16-20 hours.
 - **MIC Determination:** The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.

Comparative Analysis of Derivatives

This section compares the molecular targets, advantages, and evidence levels for the different compound classes.



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The diagram above illustrates the core findings from the comparative analysis:

- **Fluorinated Benzofurans** demonstrate the most **diverse pharmacological profile**, showing potent, dual anti-inflammatory and anticancer activities with a multi-target mechanism of action [1].
- **Benzofuroxan-Fluoroquinolone Hybrids** represent a rational design for **overcoming bacterial resistance** by combining two mechanisms of action in a single molecule: inhibition of DNA gyrase/topoisomerase IV and disruption of the bacterial membrane [2].
- **Benzofuran–Oxadiazole/Triazole Hybrids** have been efficiently synthesized using green chemistry approaches and show promising, selective anticancer activity [3].

Key Research Implications and Future Directions

The data indicates that **fluorination and molecular hybridization are highly valuable strategies** in medicinal chemistry. The presence of fluorine can enhance bioavailability and potency, while combining distinct pharmacophores can lead to dual-acting agents or multi-target drugs [1] [2] [5].

For researchers, the main implication is that **fluorinated benzofuroxan and benzofuran hybrids are a promising but underexplored area**. Future work should prioritize:

- **Conducting full comparative docking studies** for these specific classes against their protein targets.
- **Performing comprehensive Structure-Activity Relationship (SAR) studies** to optimize the hybrid structures.
- **Validating the dual mechanisms of action** through further enzymatic and cell-based assays.

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